

Chemical and physical properties of 3',3'',5',5''-Tetraiodophenolphthalein.

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Compound of Interest

Compound Name: Iodophthalein

Cat. No.: B7799380

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An In-Depth Technical Guide to 3',3'',5',5''-Tetraiodophenolphthalein

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and potential biological roles of 3',3'',5',5''-Tetraiodophenolphthalein. The information is intended for researchers, scientists, and drug development professionals, with a focus on structured data presentation and detailed methodologies.

Core Chemical and Physical Properties

3',3'',5',5''-Tetraiodophenolphthalein, a derivative of phenolphthalein, is a highly specialized chemical compound.^{[1][2]} Its unique characteristics make it valuable in various scientific fields, particularly analytical chemistry and biochemistry.^[3]

Chemical Identifiers and Structure

The fundamental identifiers for this compound are summarized below.

Identifier	Value	Reference
IUPAC Name	3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one	N/A
Synonyms	Iodophene, Iodophthalein, Nosophen, Tetiothalein	[1][3][4]
CAS Number	386-17-4	[1][3][4][5]
Molecular Formula	C ₂₀ H ₁₀ I ₄ O ₄	[1][3][4]
Molecular Weight	821.91 g/mol	[1][3][4]
InChI Key	FWQKRBDABCRWKV-UHFFFAOYSA-N	[5]
PubChem ID	67846	[3]

Physicochemical Data

The physical and chemical properties of 3',3'',5',5''-Tetraiodophenolphthalein are detailed in the following table. The compound is typically a solid, presenting as a white to pale yellow powder. [3][5]

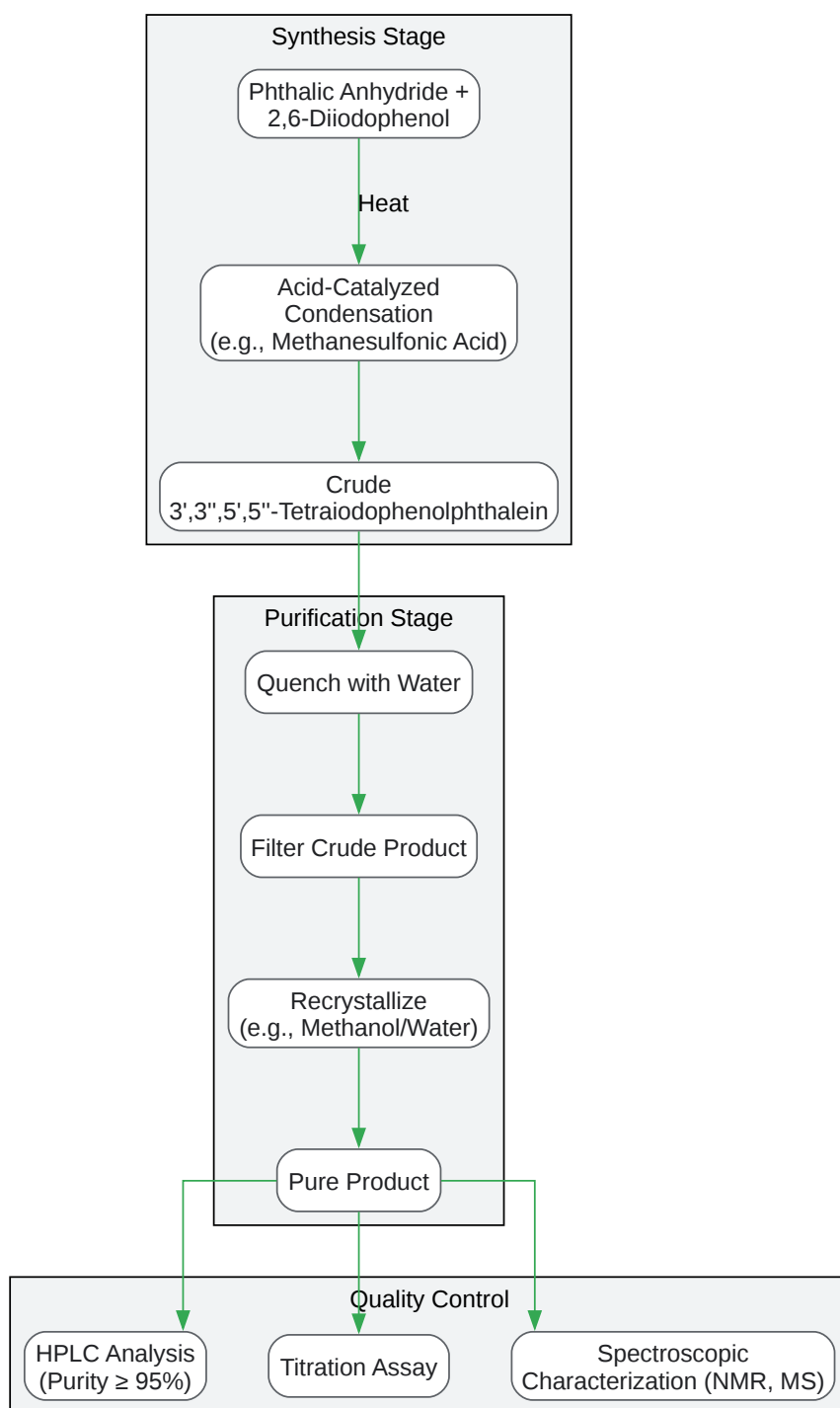
Property	Value	Reference
Appearance	White to pale yellow solid powder	[5]
Melting Point	268 °C (decomposes)	[1]
Boiling Point	607.5 ± 55.0 °C (Predicted)	[1]
Density	~2.02 - 2.67 g/cm ³ (Predicted)	[1]
pKa	6.37 ± 0.40 (Predicted)	[1]
Purity	≥ 95% (HPLC, Titration)	[1][3][4]
Solubility	No data available	

Experimental Protocols and Workflows

While specific, detailed synthesis protocols for 3',3'',5',5''-Tetraiodophenolphthalein are not readily available in the provided literature, a generalized synthetic approach can be inferred from methods used for analogous phenolphthalein derivatives.^[6]

Generalized Synthesis and Purification Workflow

The synthesis of phenolphthalein derivatives typically involves the condensation of phthalic anhydride with a substituted phenol in the presence of an acid catalyst. The subsequent purification process is crucial to achieve the desired purity for analytical or biological use.



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Caption: Generalized workflow for the synthesis, purification, and analysis of 3',3'',5',5''-Tetraiodophenolphthalein.

Methodology Details:

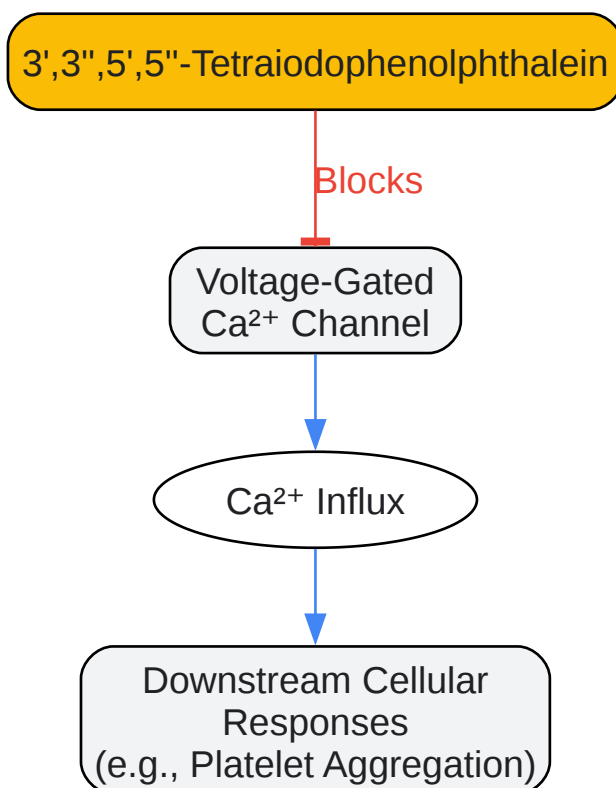
- **Condensation:** Phthalic anhydride is reacted with two equivalents of 2,6-diiodophenol. An acid catalyst, such as methanesulfonic acid, is used, and the mixture is heated to drive the reaction.[\[6\]](#)
- **Quenching and Isolation:** The hot reaction mixture is quenched with water to precipitate the crude product, which is then isolated by suction filtration.[\[6\]](#)
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to yield the final product.[\[6\]](#)
- **Analysis:** The purity of the final compound is confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and titration.[\[3\]](#) Structural confirmation is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[\[7\]](#)

Biological Activity and Applications

3',3'',5',5''-Tetraiodophenolphthalein has been investigated for several biological and analytical applications, stemming from its distinct chemical properties.

Role as a Calcium Channel Blocker

The compound has been explored as a prototype for a group of structurally related calcium channel blockers in human platelets.[\[1\]](#) Calcium channel blockers interfere with the influx of calcium ions (Ca^{2+}) into cells, a critical step in many signaling cascades. By inhibiting this process, the compound can modulate downstream cellular responses such as aggregation and secretion.

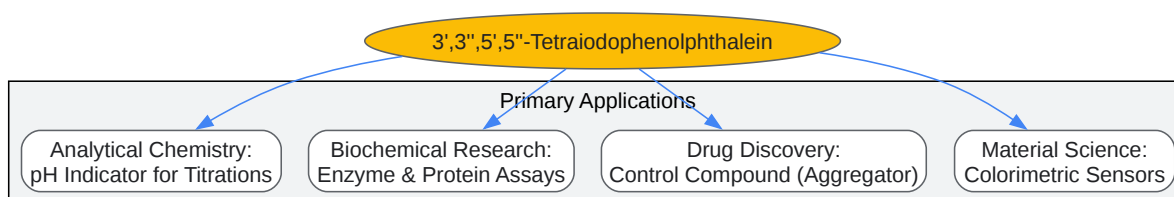


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Caption: Proposed mechanism of action as a calcium channel blocker.

Applications in Research and Diagnostics

Beyond its potential therapeutic role, the compound serves as a versatile tool in various research settings. Its ability to change color in response to pH variations makes it a valuable indicator.[3]



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Caption: Key research and diagnostic applications of 3',3'',5',5''-Tetraiodophenolphthalein.

- Analytical Chemistry: It is used as a pH indicator, providing a distinct color change that is useful for determining the endpoint of titrations.[3]
- Biochemical Research: The compound is employed in assays to investigate enzyme activity and protein interactions.[3] It has also been used as a control compound, identified as a "prototypical aggregator," in screening assays for prion protein binders, which is an important consideration for assay development.[8]
- Material Science: Its properties are suitable for the development of colorimetric sensors, which can be applied to areas like food safety and quality control.[3]

Safety and Handling

According to safety data sheets, 3',3'',5',5''-Tetraiodophenolphthalein may be harmful if swallowed. The acute oral LD50 in rats is 2,800 mg/kg. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE), ensuring adequate ventilation, and preventing the dispersion of dust. The compound should be stored in a cool, shaded area in a tightly closed container, protected from moisture.

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